molecular formula C21H21N5O B2780565 3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-77-8

3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2780565
CAS RN: 866843-77-8
M. Wt: 359.433
InChI Key: UWJBEYLXFITAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.433. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • H1-antihistaminic Agents: The triazoloquinazolin-5-amine derivatives have been studied for their potential as H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in animal models. Some compounds within this class have shown to be equipotent or even more potent than standard antihistamines like chlorpheniramine maleate, with minimal sedative effects, suggesting their potential as new H1-antihistamines (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Anticancer Activity

  • Anticancer Properties: Some derivatives of triazoloquinazolin-5-amine have been synthesized and evaluated for their anticancer activities. These compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).

Antimicrobial and Nematicidal Activities

  • Antimicrobial and Nematicidal Properties: Research into triazoloquinazoline derivatives has demonstrated significant antimicrobial and nematicidal activities against a variety of test microorganisms, including bacteria and fungi, as well as nematodes. This suggests their potential use as novel antimicrobial and nematicidal agents (Reddy, Rajesh Kumar, & Sunitha, 2016).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

  • Inhibition of Tubulin Polymerization: A series of triazoloquinazolin-5-amine derivatives designed as CA-4 analogues have shown potent inhibition of tubulin assembly and remarkable anticancer activity across a wide panel of cancer cell lines, indicating their potential as tubulin polymerization inhibitors and vascular disrupting agents (Driowya et al., 2016).

properties

IUPAC Name

3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-14-8-10-15(11-9-14)19-21-23-20(22-13-16-5-4-12-27-16)17-6-2-3-7-18(17)26(21)25-24-19/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJBEYLXFITAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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